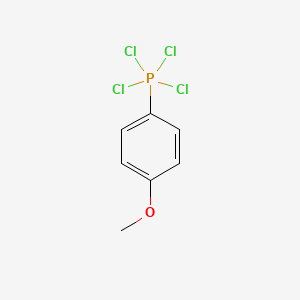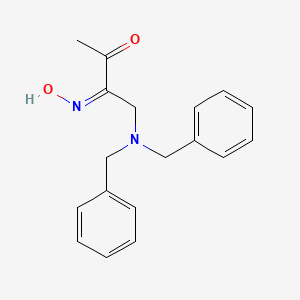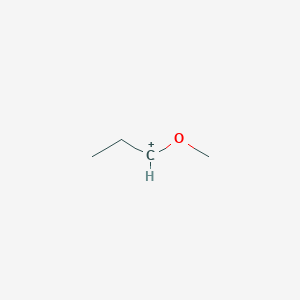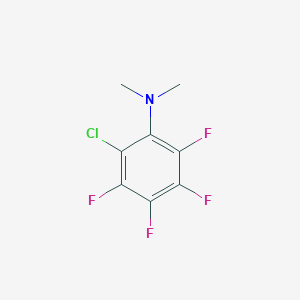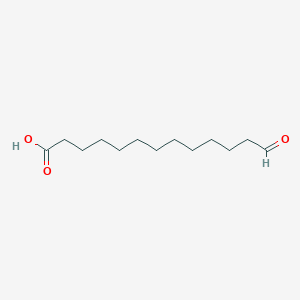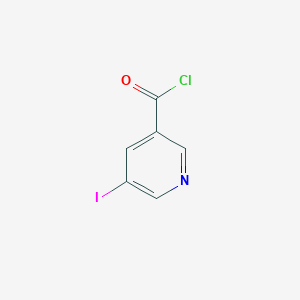
5-Iodopyridine-3-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Pyridinecarbonyl chloride, 5-iodo- is an organic compound with the molecular formula C6H3ClINO It is a derivative of pyridine, a basic heterocyclic organic compound The compound is characterized by the presence of a carbonyl chloride group at the 3-position and an iodine atom at the 5-position of the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarbonyl chloride, 5-iodo- typically involves the chlorination of 3-pyridinecarboxylic acid followed by iodination. One common method includes the reaction of 3-pyridinecarboxylic acid with thionyl chloride (SOCl2) to form 3-pyridinecarbonyl chloride. This intermediate is then subjected to iodination using iodine (I2) and a suitable oxidizing agent such as potassium iodide (KI) in the presence of a catalyst.
Industrial Production Methods
Industrial production methods for this compound are generally based on the same principles as laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-Pyridinecarbonyl chloride, 5-iodo- undergoes various types of chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Coupling Reactions: The iodine atom at the 5-position makes the compound suitable for cross-coupling reactions such as Suzuki-Miyaura coupling, where it can react with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. Reaction conditions typically involve the use of a base such as triethylamine (TEA) or pyridine to neutralize the hydrochloric acid formed during the reaction.
Coupling Reactions: Reagents include boronic acids and palladium catalysts. Conditions often involve the use of a base such as potassium carbonate (K2CO3) and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Major Products Formed
Substitution Reactions: Products include amides, esters, and thioesters.
Coupling Reactions: Products include biaryl compounds.
Aplicaciones Científicas De Investigación
3-Pyridinecarbonyl chloride, 5-iodo- has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential in drug development, particularly in the synthesis of molecules with biological activity.
Material Science: It can be used in the preparation of functional materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-Pyridinecarbonyl chloride, 5-iodo- in chemical reactions involves the reactivity of the carbonyl chloride group and the iodine atom. The carbonyl chloride group is highly reactive towards nucleophiles, facilitating substitution reactions. The iodine atom can participate in cross-coupling reactions, enabling the formation of carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparación Con Compuestos Similares
Similar Compounds
3-Pyridinecarbonyl chloride: Lacks the iodine atom at the 5-position, making it less versatile in cross-coupling reactions.
5-Iodo-2-pyridinecarbonyl chloride: Similar structure but with the carbonyl chloride group at the 2-position, which may affect its reactivity and applications.
Uniqueness
3-Pyridinecarbonyl chloride, 5-iodo- is unique due to the presence of both a carbonyl chloride group and an iodine atom on the pyridine ring. This combination of functional groups enhances its reactivity and makes it a valuable intermediate in organic synthesis and medicinal chemistry.
Propiedades
Número CAS |
64172-75-4 |
|---|---|
Fórmula molecular |
C6H3ClINO |
Peso molecular |
267.45 g/mol |
Nombre IUPAC |
5-iodopyridine-3-carbonyl chloride |
InChI |
InChI=1S/C6H3ClINO/c7-6(10)4-1-5(8)3-9-2-4/h1-3H |
Clave InChI |
HWMLIASLOZLGCU-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC=C1I)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1'-[Oxybis(methylene)]bis(2,2-dichlorocyclopropane)](/img/structure/B14500461.png)
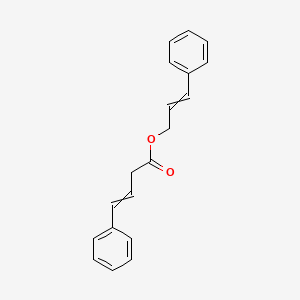
![N-[(Benzyloxy)carbonyl]-L-valyl-D-valine](/img/structure/B14500481.png)

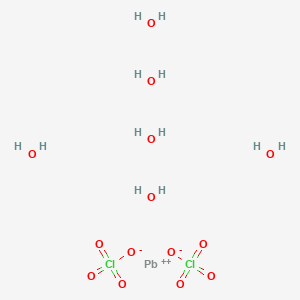
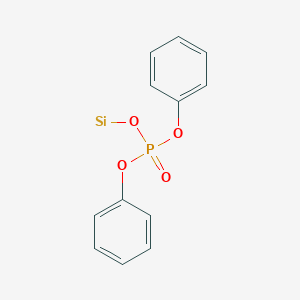

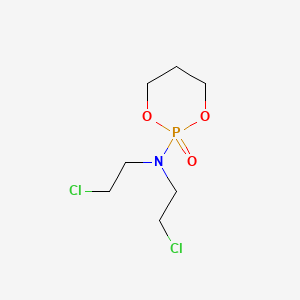
![[3-(Methoxymethyl)-2-methylpyridin-4-yl]methanol](/img/structure/B14500513.png)
